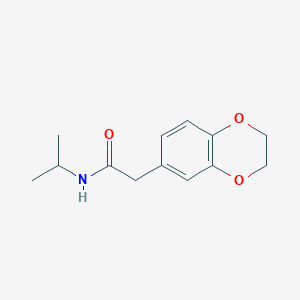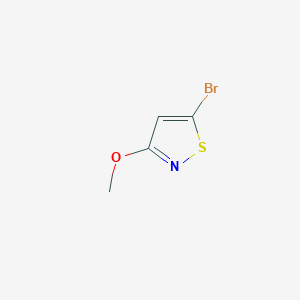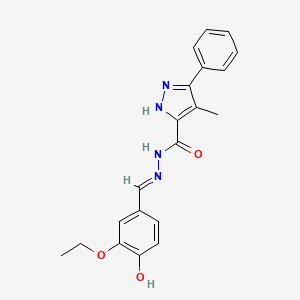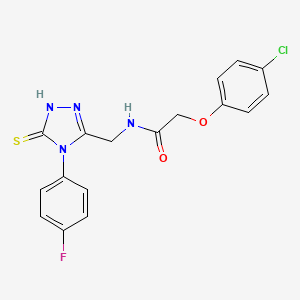
2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H14ClFN4O2S and its molecular weight is 392.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impacts of Chlorophenoxy Herbicides
Chlorophenoxy herbicides, such as 2,4-D, have been extensively studied for their environmental impact, including toxicity to non-target organisms and potential for accumulation in ecosystems. Research highlights the importance of monitoring these compounds in the environment due to their widespread use and persistence. For example, studies have investigated the toxicological profile of 2,4-dichlorophenoxyacetic acid (2,4-D) and its influence on ecosystems, emphasizing the need for strategies to mitigate environmental exposure (Zuanazzi, Ghisi, & Oliveira, 2020; Islam et al., 2017).
Biodegradation and Removal Techniques
The environmental persistence of chlorophenoxy compounds and related chemicals underscores the importance of effective biodegradation and removal techniques. Research into microbial degradation offers promising approaches for reducing the environmental burden of these chemicals. Investigations into the role of microorganisms in degrading 2,4-D and its metabolites highlight the potential for bioremediation as a sustainable and efficient method for detoxifying contaminated environments (Magnoli et al., 2020).
Toxicological Studies and Safety Assessment
Toxicological studies on chlorophenoxy herbicides and related compounds provide crucial information for assessing their safety for non-target organisms and humans. These studies often focus on mechanisms of toxicity, including oxidative stress, endocrine disruption, and potential carcinogenic effects. Understanding the toxicological pathways and effects of exposure is essential for developing safety guidelines and regulatory policies (Ge et al., 2017; Kimbrough, 1972).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2S/c18-11-1-7-14(8-2-11)25-10-16(24)20-9-15-21-22-17(26)23(15)13-5-3-12(19)4-6-13/h1-8H,9-10H2,(H,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWKBTGOAZGXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)COC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


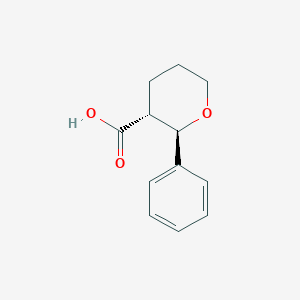


![3-(3-methoxyphenyl)-1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2781539.png)

![1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone](/img/structure/B2781541.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B2781542.png)
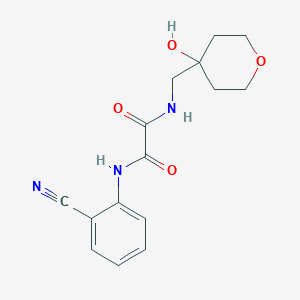
![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2781548.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781550.png)
